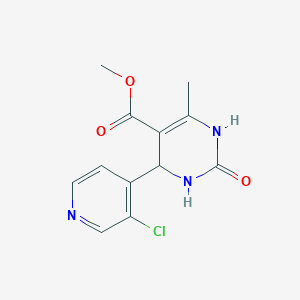

Methyl 4-(3-chloropyridin-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

CAS No.: 853316-79-7

Cat. No.: VC16030598

Molecular Formula: C12H12ClN3O3

Molecular Weight: 281.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 853316-79-7 |

|---|---|

| Molecular Formula | C12H12ClN3O3 |

| Molecular Weight | 281.69 g/mol |

| IUPAC Name | methyl 4-(3-chloropyridin-4-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |

| Standard InChI | InChI=1S/C12H12ClN3O3/c1-6-9(11(17)19-2)10(16-12(18)15-6)7-3-4-14-5-8(7)13/h3-5,10H,1-2H3,(H2,15,16,18) |

| Standard InChI Key | UWGGNAUACPPYGK-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(NC(=O)N1)C2=C(C=NC=C2)Cl)C(=O)OC |

Introduction

Chemical Identity and Structural Features

The molecular formula of the compound is C₁₂H₁₂ClN₃O₃, with a molecular weight of 281.69 g/mol. Key structural attributes include:

-

Tetrahydropyrimidine core: A partially saturated six-membered ring with nitrogen atoms at positions 1 and 3.

-

3-Chloropyridin-4-yl substituent: A chlorinated pyridine ring attached at position 4 of the tetrahydropyrimidine core.

-

Methyl ester group: Positioned at C5, enhancing solubility and reactivity for further derivatization .

Table 1: Physicochemical and Structural Data

| Property | Value |

|---|---|

| CAS Number | 853316-79-7 |

| Molecular Formula | C₁₂H₁₂ClN₃O₃ |

| Molecular Weight | 281.69 g/mol |

| IUPAC Name | Methyl 4-(3-chloropyridin-4-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |

| SMILES | COC(=O)C1=C(NC(=O)N1)C2=C(C=NC=C2)Cl |

| Key Spectral Data (IR) | N-H (3379 cm⁻¹), C=O (1675 cm⁻¹) |

Synthesis and Reaction Pathways

The synthesis typically involves multi-step protocols leveraging Biginelli-like reactions or cyclocondensation strategies:

-

Formation of the pyrimidine ring: Ethyl acetoacetate reacts with urea/thiourea and substituted aldehydes under acidic conditions .

-

Functionalization: Introduction of the 3-chloropyridin-4-yl group via nucleophilic substitution or cross-coupling reactions .

-

Esterification: Methylation of the carboxylic acid intermediate using dimethyl sulfate or methyl iodide .

Microwave-assisted synthesis has been employed to enhance reaction efficiency, reducing time from 24 hours (conventional heating) to 20–30 minutes .

Table 2: Comparative Synthesis Methods

| Method | Conditions | Yield (%) | Time |

|---|---|---|---|

| Conventional Heating | Ethanol, reflux, 80°C | 65–75 | 16–22 h |

| Microwave-Assisted | Solvent-free, 150°C, 300 W | 85–90 | 20–30 min |

| Grindstone Technique | CuCl₂·2H₂O catalyst, room temperature | 78–82 | 3–4 h |

Biological Activities and Mechanisms

Antimicrobial Properties

Derivatives exhibit MIC values of 12.5–50 μg/mL against Staphylococcus aureus and Escherichia coli, outperforming furacin (control: MIC = 25–100 μg/mL) . The thiol group in related analogs enhances membrane permeability, disrupting biofilm formation .

Enzyme Inhibition

-

HIV-1 Reverse Transcriptase: Structural analogs demonstrate IC₅₀ values of 0.44 μM in MAGI-CCR5 assays, comparable to nevirapine (IC₅₀ = 0.12 μM) .

-

α-Glucosidase: Tetrahydroimidazoles derived from this scaffold show 72% inhibition at 100 μM, indicating antidiabetic potential .

Applications and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume